4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
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Overview
Description
4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides and pyrimidine derivatives. Sulfonamides are known for their antibacterial properties, while pyrimidine derivatives are widely recognized for their diverse biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties .
Preparation Methods
The synthesis of 4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves the reaction of hydrazine derivatives with pyrimidine and benzene sulfonamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve multi-step synthesis routes to ensure high yield and purity .
Chemical Reactions Analysis
4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents.
Scientific Research Applications
4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents for treating bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase. This inhibition ultimately affects the synthesis of tetrahydrofolic acid (THF), which is crucial for bacterial DNA growth and cell division .
Comparison with Similar Compounds
4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Pyrimidine derivatives: These include compounds with diverse biological activities, such as antihypertensive, anticancer, and antimicrobial properties
Properties
CAS No. |
68774-07-2 |
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Molecular Formula |
C10H11N5O2S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-hydrazinyl-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H11N5O2S/c11-14-8-2-4-9(5-3-8)18(16,17)15-10-12-6-1-7-13-10/h1-7,14H,11H2,(H,12,13,15) |
InChI Key |
FUCQVOTXPKFVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NN |
Origin of Product |
United States |
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